3,6-diamino-3aH-pyrazolo[3,4-b]pyrazine-5-carboxylic acid
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Overview
Description
3,6-diamino-3aH-pyrazolo[3,4-b]pyrazine-5-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyrazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting candidate for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-diamino-3aH-pyrazolo[3,4-b]pyrazine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-diaminopyrazole with a suitable carboxylic acid derivative under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained between 50-100°C to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,6-diamino-3aH-pyrazolo[3,4-b]pyrazine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvent, room temperature to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvent, low temperature.
Substitution: Electrophiles such as alkyl halides, acyl chlorides; conditionsorganic solvent, presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds depending on the nature of the reagents used .
Scientific Research Applications
3,6-diamino-3aH-pyrazolo[3,4-b]pyrazine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3,6-diamino-3aH-pyrazolo[3,4-b]pyrazine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include inhibition of kinase activity, disruption of DNA synthesis, and interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium: Known for its energetic properties and low sensitivity.
1H-pyrazolo[3,4-b]pyridines: Widely studied for their biomedical applications and structural similarity to purine bases.
Uniqueness
3,6-diamino-3aH-pyrazolo[3,4-b]pyrazine-5-carboxylic acid is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid functional groups. This combination allows for diverse chemical reactivity and potential biological activities that are distinct from other similar compounds .
Properties
CAS No. |
791022-66-7 |
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Molecular Formula |
C6H6N6O2 |
Molecular Weight |
194.15 g/mol |
IUPAC Name |
3,6-diamino-3aH-pyrazolo[3,4-b]pyrazine-5-carboxylic acid |
InChI |
InChI=1S/C6H6N6O2/c7-3-2(6(13)14)9-1-4(8)11-12-5(1)10-3/h1H,(H2,8,11)(H,13,14)(H2,7,10,12) |
InChI Key |
FAGSRMIMPYVULT-UHFFFAOYSA-N |
Canonical SMILES |
C12C(=NN=C1N=C(C(=N2)C(=O)O)N)N |
Origin of Product |
United States |
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